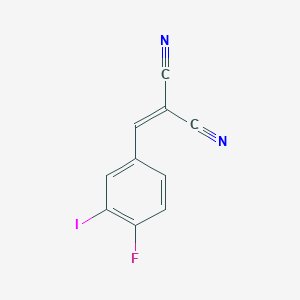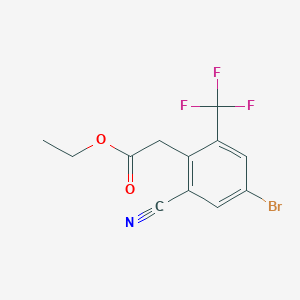
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is an organic compound known for its unique structural features and reactivity. It contains a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals, agrochemicals, and materials science due to its ability to undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate typically involves multiple steps:
Bromination: The starting material, 2-cyano-6-(trifluoromethyl)benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or a base like sodium ethoxide to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether under an inert atmosphere.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 4-amino-2-cyano-6-(trifluoromethyl)phenylacetate.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is widely used in scientific research due to its reactivity and structural diversity:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate depends on its specific application:
In Enzyme Inhibition: The compound can act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
In Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and modulating cellular responses.
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can be compared with other similar compounds such as:
Ethyl 4-bromo-2-cyano-6-methylphenylacetate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
Ethyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate: Similar structure but with a benzoate ester instead of a phenylacetate, affecting its chemical properties and applications.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-9-7(6-17)3-8(13)4-10(9)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASIOBUQYCZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-2-[2-oxo-2-(4-trifluoromethyl-phenyl)-ethylidene]-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414560.png)
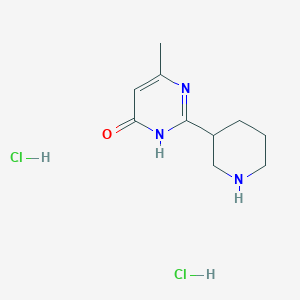
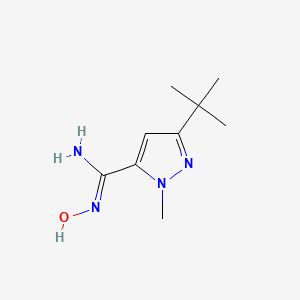
![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B1414565.png)
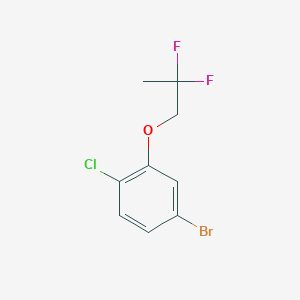
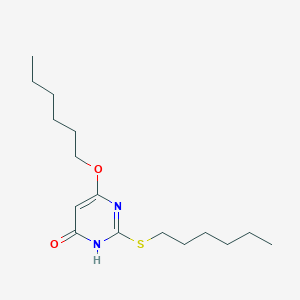
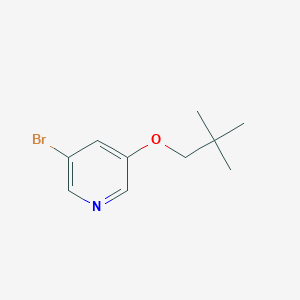


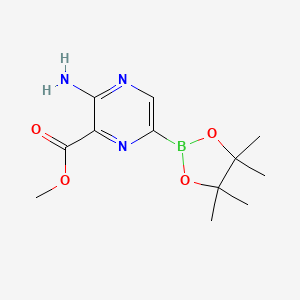
![Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B1414578.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1414580.png)
